The table below summarizes the key technical characteristics of this compound as identified from preclinical research [1] [2] [3]:
| Characteristic | Details |
|---|---|
| CAS Number | 1022958-60-6 [2] [3] [4] |
| Molecular Formula | C₂₈H₃₅ClN₆O₃ [2] [3] [4] |
| Molecular Weight | 539.07 g/mol [3] [4] |
| Primary Target (IC₅₀) | Anaplastic Lymphoma Kinase (ALK); 1.9 nM [1] [3] [4] |
| Additional Target (IC₅₀) | Flt4; 46 nM [4] |
| Mechanism of Action | Potent and selective inhibitor of ALK tyrosine phosphorylation; induces growth inhibition and cytotoxicity in ALK-positive cells [1] [3]. |
| In Vivo Efficacy (Mouse Models) | Dose-dependent antitumor activity and complete/near-complete tumor regressions in ALK-positive ALCL, NSCLC, and neuroblastoma xenografts at oral doses of ≥30 mg/kg twice daily [1] [3]. |
| Development Status | Development was terminated after severe lung toxicity was observed in monkey studies during IND-enabling investigations [2]. |
While the original research articles do not provide step-by-step protocols, they describe the core methodologies used to evaluate this compound [1]:
The diagram below illustrates the historical context of this compound within the ALK inhibitor drug discovery workflow and the key finding that halted its progression.
Historical context and termination reason for this compound
The case of this compound offers valuable lessons for drug development professionals [2] [5]:
The table below summarizes the core mechanistic and pharmacological data for CEP-28122.
| Property | Description and Quantitative Data |
|---|---|
| Primary Target | Anaplastic Lymphoma Kinase (ALK) [1] |
| Mechanism of Action | Potent and selective ATP-competitive inhibitor that blocks ALK kinase activity, its downstream signaling pathways, and ALK autophosphorylation [1] [2]. |
| In Vitro Potency (Enzymatic) | IC₅₀ = 1.9 nM to 3 nM (recombinant ALK) [3]. |
| In Vitro Potency (Cellular) | IC₅₀ = 30 nM (inhibition of ALK tyrosine phosphorylation in ALK-positive cells) [1] [3]. |
| In Vivo Efficacy | Induced complete/near-complete tumor regressions in ALK-positive ALCL, NSCLC, and neuroblastoma xenograft models at oral doses of 30 mg/kg twice daily or higher [1]. |
| Selectivity | Demonstrated marginal antitumor activity in ALK-negative tumor models, indicating high selectivity for ALK-dependent cancers [1]. |
The efficacy and mechanism of this compound were established through standard preclinical methodologies.
The following diagram illustrates the oncogenic ALK signaling pathway and the targeted inhibition by this compound.
This compound has been a valuable tool in basic and translational cancer research, helping to uncover key aspects of ALK biology.
| Aspect | Details |
|---|---|
| Role | Potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) [1] [2] |
| Molecular Formula | C28H35ClN6O3 [1] |
| Molecular Weight | 539.0689 g/mol [1] |
| CAS Number | 1022958-60-6 [1] [2] |
| Mechanism of Action | Inhibits constitutively active ALK fusion proteins (e.g., NPM-ALK) and ALK point mutations, leading to G1-S cell cycle arrest and apoptosis in ALK-positive cancer cells [2] |
| Preclinical Efficacy | Demonstrated potent antitumor activity and tumor regression in xenograft models of ALK-positive Anaplastic Large-Cell Lymphoma (ALCL) and non-small cell lung cancer (NSCLC) [1] [2] |
| Current Status | Appears to be an early-research compound; no mention in recent clinical trials or reviews of approved ALK inhibitors [3] [4]. |
The following diagram illustrates the ALK signaling pathway and the mechanism of Tyrosine Kinase Inhibitors (TKIs) like this compound.
Diagram depicting the core mechanism of ALK activation and TKI inhibition.
Historical Context of ALK Inhibitors: The development of this compound was part of the early wave of ALK inhibitor discovery following the identification of ALK as a driver in NSCLC in 2007 [5]. It was discovered and characterized preclinically around 2012 [2]. The field has since evolved rapidly through multiple generations of inhibitors (Crizotinib → Alectinib, Ceritinib → Lorlatinib) to overcome resistance and improve brain penetration [3] [4]. The lack of recent data suggests this compound itself was likely superseded by these clinically successful compounds.
Accessing Detailed Protocols: For the detailed experimental methodologies used in the original this compound studies, your most reliable course of action is to access the primary research paper directly. You can use the PubMed ID (PMID) 22203728 from the supplier reference to locate the article titled "This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers" [2].
Explore Modern ALK Research: Current research focuses on next-generation inhibitors like Neladalkib (NVL-655), a fourth-generation ALK-selective inhibitor designed to overcome complex resistance mutations and with promising activity in heavily pre-treated patients, as investigated in the ongoing ALKOVE-1 trial [3] [5]. Furthermore, novel mechanisms are being explored, such as RNase1-driven wild-type ALK activation, which may expand the population of NSCLC patients eligible for ALK-targeted therapy [6].
The table below summarizes the key characteristics and experimental data for this compound from its preclinical development phase.
| Profile Aspect | Details and Quantitative Data |
|---|---|
| Molecular Target | Anaplastic Lymphoma Kinase (ALK) [1] |
| Key Mechanism | Potent inhibition of recombinant ALK kinase activity and cellular ALK tyrosine phosphorylation [1] |
| In Vitro Cytotoxicity | Induced concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cell lines (Anaplastic Large-Cell Lymphoma (ALCL), Non-Small Cell Lung Cancer (NSCLC), Neuroblastoma) [1] |
| In Vivo Efficacy (Mouse Xenografts) | Dose-dependent antitumor activity and complete/near-complete tumor regressions in ALK-positive ALCL, NSCLC, and neuroblastoma models at doses of 30 mg/kg twice daily or higher [1] |
| Pharmacodynamics / Target Inhibition | Substantial ALK inhibition (>90%) in tumor xenografts for >12 hours after a single oral dose of 30 mg/kg [1] |
| Dosing & Tolerability | Well-tolerated in mice and rats under efficacious dosing regimens (e.g., 30 mg/kg BID, 55 mg/kg BID, 100 mg/kg BID) [1] |
| Development Status | Development was terminated after IND-enabling studies due to the unexpected occurrence of severe lung toxicity in monkeys [2] |
The preclinical profile of this compound was established through a series of standard yet rigorous experimental protocols.
The following diagram illustrates the core signaling pathway targeted by this compound and the logical flow of its key preclinical experiments:
This compound preclinical workflow: from targeting the EML4-ALK oncogenic pathway to key experimental stages.
The table below summarizes the core quantitative data from the initial preclinical studies that demonstrated the potential of this compound [1] [2].
| Parameter | Details / Value |
|---|---|
| Primary Target | Anaplastic Lymphoma Kinase (ALK) [1] |
| Reported IC₅₀ | 1.9 nM (blocks ALK) [2] |
| Key Mechanism | Inhibits ALK tyrosine phosphorylation & phosphorylation of ALK substrates [1] [2] |
| Tested Cell Lines | ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), neuroblastoma [1] |
| In Vivo Efficacy | Dose-dependent antitumor activity & complete/near-complete tumor regressions in ALK-positive xenograft models [1] |
| Proposed Dosing | 30 mg/kg twice daily (in vivo) [1] |
This compound is a small molecule designed to inhibit the anaplastic lymphoma kinase (ALK). In cancers with ALK rearrangements or mutations, the ALK signaling pathway is constitutively active, driving uncontrolled cell proliferation and survival [3] [4]. This compound acts by blocking ALK tyrosine phosphorylation, thereby deactivating this pathway and leading to growth inhibition and cell death in ALK-dependent cancer cells [1] [2].
A simplified workflow of the key in vitro and in vivo experiments used to characterize this compound.
The story of this compound is a powerful example of how a promising drug candidate can demonstrate excellent efficacy in preclinical models, yet fail to transition to clinical trials due to unforeseen toxicity. For researchers, its detailed preclinical profile remains a valuable resource for the design of new, safer oncological therapeutics.
The table below summarizes the core characteristics and key preclinical findings for CEP-28122:
| Aspect | Description |
|---|---|
| Primary Target | Anaplastic Lymphoma Kinase (ALK) [1] |
| Key Property | High potency & selectivity; orally active [1] |
| Mechanism of Action | Inhibits ALK tyrosine phosphorylation & downstream signaling, leading to growth inhibition & apoptosis in ALK-positive cancer cells [1] [2] |
| In Vivo Efficacy (Mouse Xenografts) | • Dose-dependent antitumor activity in ALK-positive ALCL, NSCLC, and neuroblastoma models [1] • Complete/near-complete tumor regressions at doses ≥30 mg/kg twice daily [1] • Sustained tumor regression without reemergence >60 days post-treatment in some models [1] | | Pharmacokinetic Profile | Favorable profile; substantial target inhibition (>90%) sustained for >12 hours after single 30 mg/kg oral dose [1] | | Development Status | Development terminated due to severe lung toxicity observed in non-human primate studies [3] |
The methodologies from foundational this compound studies provide a template for evaluating ALK inhibitors.
1. In Vitro Cellular ALK Phosphorylation Assay [1]
2. In Vivo Tumor Xenograft Efficacy Study [1]
3. Investigating Combination Therapy [2]
Research suggests that the neoplastic phenotype in some ALK-driven NSCLCs relies on multiple RTK signals from the outset. In certain cell lines (e.g., H2228), inhibition of ALK alone is insufficient to cause full cell death because other RTKs like EGFR and ERBB2 can provide survival signals, leading to partial resistance [2]. The following diagram illustrates this mechanism and a potential therapeutic strategy:
Mechanism of ALK inhibitor resistance and combination therapy strategy.
This compound played a pivotal role in oncological research despite its developmental termination. It served as a key proof-of-concept for the high druggability of ALK, helping to validate ALK as a compelling target for cancer therapy [1] [4]. Research using this compound provided early and critical insights into the phenomenon of intrinsic and adaptive resistance, demonstrating that cancer cells can rapidly activate alternative survival pathways (like EGFR/ERBB2) even before treatment [2]. This understanding is crucial for designing rational combination therapies to prevent or overcome resistance.
The discontinuation of this compound specifically due to lung toxicity highlights the critical importance of comprehensive preclinical safety profiling beyond efficacy studies [3]. This case underscores that potent efficacy and a favorable pharmacokinetic profile do not guarantee clinical success, and safety in toxicology species remains a major hurdle.
| Aspect | Characterization Findings |
|---|---|
| Biochemical & Cellular Potency | IC₅₀ of 1.9 nM for recombinant ALK; inhibited cellular ALK phosphorylation (IC₅₀ ~18 nM in Karpas 299 cells) [1] [2]. |
| In Vitro Anti-tumor Activity | Induced growth inhibition/cytotoxicity in ALK-positive Anaplastic Large-Cell Lymphoma (ALCL), Non-Small Cell Lung Cancer (NSCLC), and neuroblastoma cells [1] [2]. |
| In Vivo Efficacy (Mouse Models) | Dose-dependent antitumor activity and complete/near-complete tumor regressions in ALK-positive ALCL, NSCLC, and neuroblastoma xenografts; sustained tumor regression in Sup-M2 and primary human ALCL tumor grafts [1]. |
| Pharmacokinetics/Pharmacodynamics | Oral dosing (30 mg/kg) resulted in >90% inhibition of ALK phosphorylation in tumor xenografts for >12 hours [1]. |
| Selectivity | Showed marginal antitumor activity against ALK-negative human tumor xenografts, indicating selectivity [1]. |
| Development Status | Development was terminated after pre-clinical studies due to the unexpected occurrence of severe lung toxicity in monkeys [3]. |
The initial characterization of this compound involved a standard battery of preclinical experiments to establish its potency, efficacy, and selectivity [1].
While this compound itself did not progress, research into overcoming resistance in ALK-driven cancers has continued, exploring combination therapies and other targets. The diagram below illustrates the key findings and subsequent research directions related to this compound.
The experimental data confirms that this compound was a promising pre-clinical candidate due to its high potency and selectivity. Its eventual termination highlights the critical importance of safety toxicology studies in the drug development process.
The table below summarizes the key experimental parameters for this compound efficacy studies in human tumor xenograft models [1] [2].
| Parameter | Details and Specifications |
|---|
| Recommended Models | • Immunocompromised mice (e.g., SCID, nu/nu) with subcutaneous tumor xenografts. • Validated Cell Lines: ALK+ ALCL (Sup-M2), NSCLC (NCI-H2228, NCI-H3122), Neuroblastoma (NB-1). | | Dosing & Administration | • Route: Oral gavage [3]. • Formulation: Information not specified in available literature. • Effective Dose: 30 - 100 mg/kg [1]. • Dosing Schedule: Twice daily (BID) [1]. • Treatment Duration: From 24 days to 4 weeks, or until target tumor burden is reached [1] [2]. | | Key Efficacy Findings | • Target Inhibition: >90% inhibition of ALK tyrosine phosphorylation for >12 hours after a single 30 mg/kg dose [1]. • Antitumor Activity: Dose-dependent inhibition of tumor growth [2]. • Tumor Regression: Complete or near-complete tumor regressions observed at 30 mg/kg BID and higher [1]. • Durable Response: Sustained tumor regression after a 2-4 week treatment cycle, with no tumor re-emergence for over 60 days post-treatment in some models [1]. |
This protocol outlines the steps for a standard efficacy study using subcutaneous ALK-positive xenograft models.
1. Tumor Cell Preparation and Implantation
2. Randomization and Dosing
3. In-Life Monitoring and Endpoint Analysis
The workflow for the xenograft study is summarized in the following diagram:
The table below summarizes the complete dosing and efficacy data for CEP-28122 from the identified study, which tested the drug on Anaplastic Large-Cell Lymphoma (ALCL), Non-Small Cell Lung Cancer (NSCLC), and neuroblastoma tumor xenografts in mice [1].
| Tumor Model | Dose | Frequency & Route | Treatment Duration | Efficacy Outcome |
|---|---|---|---|---|
| Various ALK+ Xenografts (ALCL, NSCLC, neuroblastoma) | 30 mg/kg | Twice daily, Oral | Not Specified | Dose-dependent antitumor activity; complete/near-complete tumor regressions |
| Sup-M2 Tumor Xenografts | 55 or 100 mg/kg | Twice daily, Oral | 4 weeks | Sustained tumor regression in all mice; no tumor reemergence for >60 days post-treatment |
| Primary Human ALCL Tumor Grafts | 55 or 100 mg/kg | Twice daily, Oral | 2 weeks | Sustained tumor regression in all mice; no tumor reemergence for >60 days post-treatment |
| General ALK+ Models (for target inhibition) | 30 mg/kg | Single dose, Oral | N/A | >90% target inhibition (ALK tyrosine phosphorylation) sustained for >12 hours |
The following workflow visualizes the key stages of the in vivo efficacy study for this compound.
This compound is a highly potent and selective oral inhibitor of Anaplastic Lymphoma Kinase (ALK). The diagram below illustrates its mechanism of action and key pharmacodynamic properties.
The table below summarizes the core quantitative data for this compound from preclinical studies:
| Parameter | Value | Experimental Context |
|---|---|---|
| ALK Enzymatic IC₅₀ | 1.9 nM | Enzyme-based TRF (Time-Resolved Fluorescence) assay [1]. |
| Cellular Activity (ALCL) | ~60 nM (EC₅₀) | Concentration for half-maximal cytotoxicity in Karpas-299 anaplastic large cell lymphoma cells [2]. |
| In Vivo Efficacy (Dose) | 30-100 mg/kg (BID) | Oral dose leading to complete/near-complete tumor regression in ALK-positive xenograft models [2]. |
| In Vivo Target Inhibition | >90% (for >12 hrs) | Inhibition of ALK tyrosine phosphorylation in tumors after a single 30 mg/kg oral dose [2]. |
| Flt4 (VEGFR-3) IC₅₀ | 46 nM | Demonstrates selectivity, as this is ~24-fold less potent than its inhibition of ALK [1]. |
This protocol assesses the ability of this compound to inhibit ALK phosphorylation in cultured cells [1] [2].
This protocol evaluates the antiproliferative and cytotoxic effects of this compound on ALK-driven cancer cells [1] [2].
The following diagram illustrates the ALK signaling pathway targeted by this compound and its downstream effects.
This diagram outlines the key stages of a comprehensive preclinical in vivo efficacy study for this compound [2].
This compound is a potent and selective orally active inhibitor of anaplastic lymphoma kinase (ALK), which has emerged as a promising molecular target for cancer therapy. ALK is constitutively activated in several human cancers due to chromosomal translocations, point mutations, and gene amplification [1]. This compound was shown to induce robust antitumor activity, including complete tumor regressions, in preclinical models of ALK-positive cancers, such as Anaplastic Large-Cell Lymphoma (ALCL), Non-Small Cell Lung Cancer (NSCLC), and neuroblastoma [1]. Its favorable pharmaceutical and pharmacokinetic profile underscores its potential for clinical development.
The diagram below illustrates the ALK-mediated signaling pathway and the mechanism of inhibition by this compound.
The table below summarizes key quantitative data from the preclinical evaluation of this compound.
Table 1: In Vitro and In Vivo Efficacy of this compound [1]
| Experimental Model | Assay Type | Key Findings | Dosage / Concentration |
|---|---|---|---|
| ALK-positive ALCL, NSCLC, and Neuroblastoma Cells | Cellular ALK Phosphorylation | Potent inhibition of cellular ALK tyrosine phosphorylation | IC₅₀ values in the low nanomolar range (high potency) |
| Cellular Growth Inhibition / Cytotoxicity | Concentration-dependent growth inhibition and cytotoxicity | IC₅₀ / GI₅₀ values in the low nanomolar range | |
| ALK-positive Tumor Xenografts (Mice) | In Vivo Target Engagement | Substantial ALK inhibition (>90%) for >12 hours | Single oral dose of 30 mg/kg |
| Antitumor Efficacy (ALCL, NSCLC, Neuroblastoma) | Dose-dependent antitumor activity; complete/near complete tumor regressions | 30 mg/kg twice daily or higher | |
| Sustained Tumor Regression (Sup-M2 Xenografts) | Sustained tumor regression with no reemergence for >60 days post-treatment | 55 or 100 mg/kg twice daily for 2-4 weeks | |
| ALK-negative Tumor Xenografts | Antitumor Efficacy | Marginal antitumor activity | Same dosing regimens as above |
The following diagram outlines the key steps for the preclinical assessment of this compound's efficacy.
While the search results confirm the experiments performed, they do not contain the granular, step-by-step laboratory protocols. The following guidance outlines the standard methodology based on the described experiments.
This assay measures the direct target engagement of this compound in cells.
This assesses the functional consequence of ALK inhibition on cell viability.
A primary challenge in ALK-targeted therapy is the emergence of acquired resistance, often through on-target ALK mutations or alternative pathway activation [2]. The preclinical success of this compound supports the development of next-generation ALK inhibitors, such as alectinib, brigatinib, and lorlatinib, which have been developed to overcome resistance and exhibit improved CNS penetration [2].
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase belonging to the insulin receptor superfamily that has emerged as a critical therapeutic target in multiple human cancers. ALK undergoes constitutive activation through various genetic alterations including chromosomal rearrangements, point mutations, and gene amplification, driving oncogenic signaling in several malignancies. The discovery of ALK rearrangements in anaplastic large cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma has established this kinase as a promising target for molecular therapy. ALK fusion proteins, particularly NPM-ALK in ALCL and EML4-ALK in NSCLC, activate numerous downstream signaling pathways including STAT3, AKT, and ERK, promoting cell proliferation, survival, and metabolic reprogramming. [1] [2]
This compound is a highly potent and selective orally active ALK inhibitor that demonstrated robust antitumor activity in preclinical models of ALK-positive cancers. As a 2,4-diarylaminopyrimidine analogue (DAAPalogue), this compound exhibits favorable pharmaceutical properties and pharmacokinetic profile, making it an ideal candidate for preclinical development and mechanistic studies. The compound was specifically designed to overcome limitations of first-generation ALK inhibitors, particularly in addressing crizotinib resistance mechanisms and improving central nervous system penetration. This document provides comprehensive application notes and experimental protocols for evaluating this compound in preclinical models, supporting drug development efforts for ALK-driven malignancies. [3] [4]
This compound demonstrates excellent potency against recombinant ALK kinase activity and effectively inhibits cellular ALK tyrosine phosphorylation in ALK-positive cancer cells. The compound exhibits high selectivity for ALK compared to other kinases, minimizing off-target effects in preclinical models. In cellular assays, this compound induces concentration-dependent growth inhibition and cytotoxicity specifically in ALK-positive cancer cell lines, including ALCL, NSCLC, and neuroblastoma models, while showing minimal activity in ALK-negative cells. The therapeutic window is substantial, with significant antitumor efficacy observed at well-tolerated doses in murine models. [3]
This compound demonstrates dose-dependent antitumor activity in multiple ALK-positive tumor xenograft models following oral administration. Complete or near-complete tumor regressions have been observed across various ALK-driven cancer models with sustained duration of response.
Table 1: Antitumor Efficacy of this compound in Preclinical Models [3]
| Tumor Model | Dosing Regimen | Efficacy Outcome | Duration of Response |
|---|---|---|---|
| ALK-positive ALCL | 30 mg/kg BID | Complete tumor regression | Sustained >60 days post-treatment |
| ALK-positive NSCLC | 30 mg/kg BID | Near-complete regression | Sustained during treatment period |
| Neuroblastoma | 30 mg/kg BID | Significant tumor growth inhibition | Dose-dependent |
| Sup-M2 tumor xenografts | 55-100 mg/kg BID for 4 weeks | Complete regression in all mice | No recurrence for >60 days post-treatment |
| Primary human ALCL grafts | 55-100 mg/kg BID for 2 weeks | Sustained tumor regression | Complete response in all models |
Formulation Preparation: this compound should be prepared as a homogeneous suspension in 0.5% methylcellulose with 0.1% Tween-80 for oral administration in rodent models. Prepare fresh daily by first dispersing methylcellulose in purified water while stirring continuously, then adding Tween-80 followed by gradual incorporation of this compound powder. Maintain continuous stirring until a uniform suspension is achieved without visible particles or settling. Vehicle control should be prepared identically without the active compound. [3]
Dosing Regimens: Based on efficacy studies, the recommended dosing regimen for antitumor efficacy evaluation is 30 mg/kg twice daily (BID) for initial studies, with higher doses (55-100 mg/kg BID) for more advanced or resistant models. Administer doses approximately 8-10 hours apart to maintain continuous ALK inhibition. The optimal dosing duration varies by model: 2-4 weeks for established xenografts, with extended treatment for evaluating sustained responses. [3]
Tumor Xenograft Models: Establish ALK-positive tumor xenografts in immunocompromised mice (e.g., athymic nude or SCID mice) by subcutaneous implantation of 5×10⁶ ALK-positive cancer cells (SUDHL-1, SUP-M2, or H3122 lines) in the flank region. Allow tumors to reach 150-200 mm³ before initiating treatment. Randomize animals into control and treatment groups (n=10 per group) ensuring comparable mean tumor volumes across groups. [3] [1]
Tissue Collection and Processing: For pharmacodynamic assessments, collect tumor tissues at predetermined time points (e.g., 2, 6, 12, and 24 hours) after single-dose administration. Immediately following euthanasia, excise tumors and divide each for multiple analyses: flash-freeze portion in liquid nitrogen for phosphoprotein analysis, preserve portion in RNAlater for gene expression studies, and fix portion in 10% neutral buffered formalin for immunohistochemistry. [3] [1]
Biomarker Analysis: Assess ALK target engagement by measuring phospho-ALK (Y1604) levels using Western blotting with specific antibodies. Process frozen tumor tissues by homogenization in RIPA buffer containing protease and phosphatase inhibitors. Perform electrophoresis and transfer to PVDF membranes, then probe with anti-pALK and total ALK antibodies. Quantitative analysis should demonstrate >90% inhibition of ALK phosphorylation at 6 hours post-dose with substantial suppression maintained for >12 hours following 30 mg/kg dose. [3] [1]
Animal Monitoring: Conduct daily observations for clinical signs of toxicity including lethargy, hunched posture, ruffled fur, or abnormal breathing. Record body weight measurements three times weekly as a sensitive indicator of systemic toxicity. Perform detailed clinical examinations twice weekly assessing behavior, food and water consumption, and neurological status. [3] [5]
Tolerability Endpoints: At study termination, collect and weigh critical organs (liver, kidneys, spleen, heart, lungs) for relative organ weight calculations. Collect blood samples for clinical pathology analysis including complete blood count and serum chemistry (ALT, AST, BUN, creatinine). Process tissues for histopathological examination by fixation in 10% neutral buffered formalin for 48 hours, followed by paraffin embedding, sectioning, and H&E staining. [5]
Table 2: Protocol for Short-Term Toxicity Assessment in Rodents [5]
| Parameter | Frequency | Methodology | Acceptance Criteria |
|---|---|---|---|
| Body weight | 3 times weekly | Electronic scale | <10% loss from baseline |
| Clinical observations | Daily | Standardized scoring system | No severe abnormal findings |
| Food consumption | Weekly | Measured weight of provided food | <20% reduction from control |
| Clinical pathology | Study termination | Hematology analyzer, clinical chemistry | Values within historical reference ranges |
| Organ weights | Study termination | Analytical balance | No significant differences from control |
| Histopathology | Study termination | H&E staining, light microscopy | No compound-related pathological findings |
ALK activation triggers multiple downstream signaling cascades that promote oncogenesis. The primary signaling pathways include JAK-STAT, PI3K-AKT, and RAS-RAF-MEK-ERK, which collectively regulate critical cellular processes including proliferation, metabolism, and survival. In ALK-positive cancers, the STAT3 pathway is particularly important, with constitutive activation driving expression of genes involved in cell cycle progression (Cyclin D1) and apoptosis resistance (Bcl-2, Bcl-xL). Additionally, ALK fusion proteins activate metabolic reprogramming through upregulation of NAMPT, the rate-limiting enzyme in the NAD salvage pathway, creating metabolic dependencies that can be therapeutically targeted. [1] [2]
Diagram 1: ALK Signaling Pathways and this compound Mechanism of Action. This compound potently inhibits ALK fusion proteins, blocking downstream activation of STAT3, AKT, and ERK signaling pathways. This inhibition suppresses tumor proliferation, enhances apoptosis, and disrupts oncogene-driven metabolic reprogramming through NAMPT regulation.
NAMPT Inhibition Synergy: Research demonstrates that ALK signaling upregulates NAMPT expression through STAT3-mediated transcriptional activation, creating metabolic vulnerability in ALK-positive cancers. Combining this compound with NAMPT inhibitors (FK866/daporinad) enhances antitumor efficacy by dual targeting of oncogenic signaling and metabolic dependencies. This approach simultaneously inhibits kinase activity and depletes intracellular NAD pools, leading to energetic crisis and enhanced apoptosis in ALK-positive cells. [1]
Overcoming Resistance: Preclinical studies support combining this compound with other targeted agents to address acquired resistance. EGFR inhibition (afatinib) can restore sensitivity in models with EGFR bypass signaling, while mTOR inhibition (sirolimus) enhances efficacy against resistant clones. These combinations provide rationale for sequential treatment strategies in the clinical setting. [6] [7]
This compound represents an important step in the evolution of ALK inhibitors, addressing key limitations of first-generation agents. The compound's favorable pharmacokinetics and robust preclinical efficacy supported its clinical translation, though it has been superseded by later-generation ALK inhibitors in development pipelines. The pharmacodynamic and mechanistic insights gained from this compound studies have informed the development of subsequent ALK-targeted therapies, particularly regarding dosing strategies needed to maintain continuous ALK suppression and prevent resistance emergence. [3] [6]
The preclinical data generated with this compound continues to provide valuable insights for combination therapy approaches and resistance management in ALK-positive cancers. The demonstrated activity in multiple ALK-driven models supports the broader principle that potent and selective ALK inhibition can achieve substantial tumor regressions across histological boundaries, highlighting the importance of molecular profiling in treatment selection. [3] [7]
Model Selection: Choosing appropriate preclinical models is critical for meaningful evaluation of this compound. Cell line-derived xenografts (SUDHL-1, SUP-M2, Karpas 299 for ALCL; H3122 for NSCLC) provide reproducible systems for efficacy assessment, while patient-derived xenografts better recapitulate tumor heterogeneity and therapeutic responses. For resistance studies, engineered lines with known resistance mutations (L1196M, G1202R, C1156Y) should be utilized. [3] [6] [1]
Study Design Considerations: Adequate sample sizes (minimum n=10 per group) ensure statistical power to detect significant antitumor effects. Randomization procedures should balance starting tumor volumes across groups to minimize bias. Inclusion of positive control groups (crizotinib or other ALK inhibitors) provides benchmark comparisons. Pharmacodynamic endpoints should be integrated at multiple time points to confirm target engagement and guide dosing schedules. [3] [5]
Diagram 2: Preclinical Evaluation Workflow for this compound. The comprehensive assessment includes tumor implantation, randomized treatment groups, continuous monitoring, and multimodal endpoint analysis to fully characterize compound efficacy, pharmacokinetics, and tolerability.
This compound represents a valuable tool compound for investigating ALK biology and validating ALK as a therapeutic target in preclinical models. The detailed protocols provided herein enable rigorous evaluation of antitumor efficacy, pharmacodynamic modulation, and tolerability profiles following oral administration. The robust activity demonstrated across multiple ALK-positive cancer models, combined with a favorable safety profile, supports the continued use of this compound as a benchmark compound in ALK inhibitor development. Researchers should consider these application notes when designing studies to explore novel combination strategies, resistance mechanisms, and translational approaches for ALK-driven malignancies.
This compound is a highly potent, selective, and orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is constitutively activated in various human cancers due to chromosomal translocations, point mutations, and gene amplification. It has emerged as an excellent molecular target for cancer therapy. [1] [2]
The table below summarizes the key physicochemical characteristics of this compound: [3] [4]
| Property | Specification |
|---|---|
| CAS Number | 1022958-60-6 |
| Molecular Formula | C₂₈H₃₅ClN₆O₃ |
| Molecular Weight | 539.07 g/mol [3] [5] [4] |
| Purity | ≥98% [3] |
| Physical Appearance | Solid powder [3] [4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years [3] |
The following section outlines the standard procedure for preparing a stock solution of this compound. Always wear appropriate personal protective equipment (PPE) and work in a fume hood when handling the powder and solvents.
The table below provides a quick reference for preparing common stock solution concentrations: [3]
| Desired Concentration | Amount of this compound | Volume of Solvent |
|---|---|---|
| 1 mM | 0.539 mg | 1 mL |
| 5 mM | 2.695 mg | 1 mL |
| 10 mM | 5.391 mg | 1 mL |
Proper storage is critical for maintaining the stability and activity of your stock solutions.
For animal studies, this compound has demonstrated robust antitumor activity in ALK-positive xenograft models when administered orally. [1] The following formulations have been referenced for in vivo use. Note: These are example protocols, and conditions should be optimized for your specific experimental model.
This compound is classified as hazardous and requires careful handling. [6]
The following methodology is derived from published studies on this compound:
Robust protocols for in vivo efficacy studies have been established:
Introduction CEP-28122 is a highly potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK), which is a validated molecular target in cancers such as ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma [1] [2]. In vitro cytotoxicity assays are critical for establishing its preclinical efficacy profile by quantifying the compound's ability to inhibit the growth and viability of cancer cells.
The primary mechanism of action involves the potent inhibition of recombinant ALK activity and cellular ALK tyrosine phosphorylation, leading to growth inhibition and cytotoxicity in ALK-positive cancer cells [1] [2].
The tables below consolidate the experimental models and key findings from the referenced studies.
Table 1: In Vitro Cytotoxicity Profiling of this compound
| Cell Line | Cancer Type | ALK Status | Assay Method | Key Finding (Growth Inhibition/Cytotoxicity) |
|---|---|---|---|---|
| Karpas-299 [1] | Anaplastic Large-Cell Lymphoma (ALCL) | Positive (NPM-ALK) | MTS | Concentration-dependent |
| Sup-M2 [1] | Anaplastic Large-Cell Lymphoma (ALCL) | Positive (NPM-ALK) | MTS | Concentration-dependent |
| NCI-H2228 [1] | Non-Small Cell Lung Cancer (NSCLC) | Positive (EML4-ALK) | MTS | Concentration-dependent |
| H3122 [1] | Non-Small Cell Lung Cancer (NSCLC) | Positive (EML4-ALK) | MTS | Concentration-dependent |
| NB-1 [1] | Neuroblastoma | Positive | MTS | Concentration-dependent |
| NB-1691 [1] | Neuroblastoma | Positive | MTS | Concentration-dependent |
| HuT-102 [1] | Lymphoma | Negative | MTS | Marginal activity |
| Toledo [1] | Leukemia | Negative | MTS | Marginal activity |
| NCI-H1650 [1] | Non-Small Cell Lung Cancer (NSCLC) | Negative (EML4-ALK) | MTS | Marginal activity |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | ALK Status | Dosage & Regimen | Route | Treatment Duration | Key Efficacy Outcome |
|---|---|---|---|---|---|
| Sup-M2 (ALCL) Xenograft [2] | Positive | 3, 10, 30 mg/kg (twice daily) | Oral | 10 days | Dose-dependent antitumor activity |
| NCI-H2228 (NSCLC) Xenograft [1] | Positive | 3, 10, 30 mg/kg (twice daily) | Oral | 10 days | Dose-dependent antitumor activity |
| NB-1 (Neuroblastoma) Xenograft [1] | Positive | 3, 10, 30 mg/kg (twice daily) | Oral | 10 days | Dose-dependent antitumor activity |
| Sup-M2 (ALCL) Xenograft [2] | Positive | 55 or 100 mg/kg (twice daily) | Oral | 4 weeks | Sustained tumor regression |
| ALK-negative Xenograft [2] | Negative | 30 mg/kg (twice daily) | Oral | 10 days | Marginal antitumor activity |
This protocol is adapted from the method used to characterize this compound in the provided research [1]. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound (MTS) to a colored formazan product by metabolically active cells, serving as an indicator of cell viability [3].
Workflow Overview The diagram below illustrates the key steps of the MTS assay procedure.
Materials
Procedure
Expected Results
Troubleshooting Tips
While the MTS assay is excellent for measuring metabolic activity, incorporating assays with different principles provides a more comprehensive view of cytotoxicity.
Diagram of Multi-Assay Approach The following diagram illustrates how different assays can be used to investigate various aspects of cell health and death in response to this compound treatment.
Brief Descriptions of Other Assays
The in vitro assessment of this compound using the MTS assay effectively demonstrates its potent and selective cytotoxicity against ALK-positive cancer cell lines. The detailed protocol and data interpretation guide provided here offer a reliable framework for researchers to evaluate the efficacy of this promising ALK inhibitor in a preclinical setting. Employing a combination of these cytotoxicity assays can further strengthen the mechanistic understanding of the compound's biological activity.
This compound is a highly potent, selective, and orally bioavailable diaminopyrimidine-derived inhibitor of Anaplastic Lymphoma Kinase (ALK). It was developed as a targeted therapeutic agent for cancers driven by ALK alterations, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma [1] [2]. Its mechanism of action involves competitive inhibition of ATP binding to the ALK kinase domain, leading to suppression of ALK autophosphorylation and downstream signaling pathways that drive tumor cell proliferation and survival [1]. This application note provides a consolidated guide to the pharmacodynamic (PD) assessment protocols for this compound, detailing the experimental methodologies used to characterize its biological activity, efficacy, and mechanisms of action in preclinical models.
The pharmacodynamic profile of this compound establishes it as a potent and selective ALK inhibitor. The table below summarizes its core PD properties and the biological consequences of ALK inhibition in relevant models.
Table 1: Key Pharmacodynamic Properties of this compound
| Property | Description | Experimental Context |
|---|---|---|
| Potency (IC₅₀) | 1.9 nM for recombinant ALK kinase activity [2] [3] | In vitro enzymatic assay |
| Target Selectivity | Highly selective for ALK; minimal activity against other kinases [1] | Broad kinase panel screening |
| Cellular Mechanism | Inhibits ALK tyrosine phosphorylation (Y1604) and downstream signaling (STAT3, AKT, ERK1/2) [1] [3] | ALK-positive cell lines (e.g., Sup-M2, Karpas-299) |
| Cellular Outcome | Induces growth inhibition & cytotoxicity; activates caspase 3/7 [1] [3] | ALK-positive ALCL, NSCLC, and neuroblastoma cell lines |
| In Vivo Efficacy | Dose-dependent antitumor activity & tumor regression in xenograft models [1] | Mouse xenografts (e.g., Sup-M2, Karpas-299) |
The activity of this compound is contingent upon the presence of oncogenic ALK. The diagram below illustrates the core signaling pathway driven by the NPM1-ALK fusion oncoprotein and the points of inhibition by this compound.
Figure 1: this compound inhibits the constitutively active NPM1-ALK fusion protein, blocking its downstream survival and proliferation signals. This pathway is typical in ALK-positive Anaplastic Large Cell Lymphoma (ALCL).
In vitro assays are fundamental for establishing the direct cellular effects and potency of this compound.
This protocol assesses the compound's ability to inhibit the growth and viability of ALK-positive cancer cells.
This protocol evaluates the direct target engagement and consequent modulation of signaling pathways.
This protocol measures the induction of programmed cell death, a key mechanism of cytotoxicity.
In vivo studies are critical for evaluating the compound's activity in a complex biological system and guiding potential clinical development.
This protocol outlines the use of human tumor xenografts in immunocompromised mice to assess the antitumor efficacy of this compound.
This protocol correlates antitumor efficacy with the degree and duration of ALK inhibition in the tumor tissue.
The comprehensive preclinical pharmacodynamic assessment of a compound like this compound follows a logical cascade from in vitro confirmation to in vivo validation. The workflow below summarizes this multi-stage process.
Figure 2: A sequential workflow for the preclinical pharmacodynamic and efficacy assessment of this compound, from initial in vitro characterization to final data integration.
The following tables consolidate quantitative data from key experiments to facilitate a clear overview of this compound's performance.
Table 2: Summary of In Vitro Pharmacodynamic Data
| Cell Line | Cancer Type | Assay Type | Key Metric (IC₅₀/EC₅₀) | Reported Value | Source |
|---|---|---|---|---|---|
| Recombinant ALK | Enzymatic Activity | Kinase Assay | IC₅₀ | 1.9 nM | [2] [3] |
| Karpas-299 | ALCL | Growth Inhibition | IC₅₀ | ~ Nanomolar range | [1] |
| Sup-M2 | ALCL | Growth Inhibition | IC₅₀ | ~ Nanomolar range | [1] |
| Sup-M2 | ALCL | Caspase 3/7 Activation | EC₅₀ | Not specified | [1] |
Table 3: Summary of In Vivo Efficacy Data in Xenograft Models
| Tumor Model | ALK Status | Dosing Regimen | Efficacy Outcome | Tolerability | Source |
|---|---|---|---|---|---|
| Sup-M2 (ALCL) | Positive | 30 mg/kg, BID, oral | Complete/Near-complete tumor regression | Well tolerated | [1] |
| Sup-M2 (ALCL) | Positive | 100 mg/kg, BID, oral for 4 weeks | Sustained tumor regression, no reemergence for >60 days post-treatment | Well tolerated | [1] |
| HCT-116 | Negative | 30 mg/kg, BID, oral | Marginal antitumor activity | Well tolerated | [1] |
The table below summarizes the key in vitro and in vivo data for this compound, a potent and selective ALK inhibitor, from the identified research:
| Aspect | Details |
|---|---|
| Mechanism of Action | Potent, selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) [1]. |
| In Vitro Potency (IC₅₀) | 1.9 nM for recombinant ALK kinase activity [2]. |
| In Vitro Efficacy | • Induced concentration-dependent growth inhibition/cytotoxicity in ALK-positive ALCL (Karpas-299, Sup-M2), NSCLC, and neuroblastoma cells [1]. • Led to caspase 3/7 activation, indicating apoptosis induction [2]. • Substantial suppression of phosphorylation of downstream ALK effectors (Stat-3, Akt, ERK1/2) in Sup-M2 cells [2]. | | In Vivo Efficacy | • Dose-dependent antitumor activity and complete/near complete tumor regressions in ALK-positive ALCL, NSCLC, and neuroblastoma xenograft models [1]. • Sustained ALK inhibition in tumors (>90% target inhibition for >12 hours after a single 30 mg/kg oral dose) [1]. • Administration was well tolerated in mice and rats [1]. |
Here are the methodologies for key experiments cited in the available literature.
This protocol is used to determine the anti-proliferative effects of this compound [2].
This method is used to confirm target engagement and inhibition of downstream signaling [2].
This describes the design that demonstrated robust antitumor activity [1].
The following diagram illustrates the oncogenic signaling pathway targeted by this compound and the experimental workflow for its preclinical evaluation:
While detailed PK study designs for this compound are not available in the search results, the broader research context for ALK-positive cancers may offer useful insights.
The provided Certificate of Analysis (COA) for this compound offers the following key information [1]:
| Parameter | Description / Value |
|---|---|
| Catalog | Featured products |
| Purity | >98% |
| CAS Number | 1022958-60-6 |
| Molecular Formula | C₂₈H₃₅ClN₆O₃ |
| Molecular Weight | 539.07 g/mol |
| Recommended Storage | 2 years at -20°C in powder form; 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO [1] |
The supplier recommends preparing stock solutions in DMSO and storing them in tightly sealed vials, with solutions stored at -20°C generally being usable for up to one month [1].
While direct data for this compound is unavailable, recent research highlights two bio-friendly solvents that show promise as alternatives to DMSO. The table below summarizes their key characteristics.
| Solvent Name | Key Characteristics & Advantages | Reported Limitations & Considerations |
|---|
| Zwitterionic Liquid (ZIL) | • Non-cell-permeable [2] • Lower cytotoxicity than DMSO in human cells (e.g., fibroblasts) and zebrafish embryos [2] • Suitable for hydrophobic drugs and drugs like platinating agents that lose efficacy in DMSO [2] • Can serve as a cryoprotectant [2] | • Highly viscous, making precise volumetric measurement difficult; concentrations are often prepared by weight per volume (w/v) instead of volume per volume (v/v) [2]. | | Cyrene | • Green solvent derived from biomass [3] • Effective for dissolving compounds like Melatonin for antimicrobial tests [3] | • Can exhibit inherent antimicrobial activity at high concentrations (e.g., 100% Cyrene is bactericidal) [3] • May require dilution to low concentrations (e.g., 5%) to avoid interference with biological assays [3]. |
Given the lack of specific data, you will need to empirically determine the solubility of this compound in these alternatives. The following workflow outlines a systematic approach.
1. Preparation of Stock Solutions
2. Visual Inspection and Solubility Assay
3. Biocompatibility Testing
4. Validation of Functional Activity
Why can't I find solubility data for this compound in alternative solvents? this compound is a well-defined chemical entity for research, but comprehensive solvent screening data is often not publicly available. This type of data is typically generated in-house by researchers during formulation development.
What is the biggest challenge when switching from DMSO to an alternative solvent like ZIL? The high viscosity of ZIL is a primary practical challenge. It necessitates preparing solutions based on weight per volume (w/v) rather than the more common volume per volume (v/v) for accuracy [2]. Furthermore, the potential for solvent-specific biological effects (like the antimicrobial activity of Cyrene) must be thoroughly controlled for [3].
Are there any other techniques to improve solubility for in vitro studies? Yes, if alternative solvents alone are insufficient, you can explore solid dispersion techniques. This involves dispersing the drug in a solid polymer matrix (e.g., polyethylene glycol, polyvinylpyrrolidone) to dramatically enhance its dissolution rate and apparent solubility [4].
I hope this structured technical guide provides a solid foundation for your work with this compound. Should you perform these experiments and obtain results, you will be generating valuable data for the scientific community.
The table below summarizes the key quantitative data for the long-term storage of CEP-28122:
| Form | Condition | Temperature | Duration |
|---|---|---|---|
| Powder | Dry | -20°C | 2 years [1] |
| Solution (in DMSO) | Dry | -80°C | 6 months [1] |
| Solution (in DMSO) | Dry | 4°C | 2 weeks [1] |
Here are answers to specific issues you might encounter during your experiments with this compound.
Q: What is the biological activity of this compound?
Q: My this compound solution in DMSO has been in the fridge (4°C) for a month. Can I still use it?
Q: I see that the powder should be stored at -20°C. What might happen if it is left at room temperature for an extended period?
Q: After thawing my this compound DMSO stock from -80°C, I noticed some precipitation. What should I do?
This guide outlines common problems and steps to resolve them.
Problem: Unexpectedly low biological activity in cell-based assays.
Problem: Visible contamination or discoloration of the solution.
The storage workflow for this compound can be summarized as follows:
The table below summarizes key data on this compound's activity and in vivo pharmacokinetics from foundational research:
| Aspect | Details |
|---|---|
| Biological Target & IC₅₀ | Anaplastic Lymphoma Kinase (ALK); 1.9 nM (in an enzyme-based TRF assay) [1] [2]. |
| In Vitro Activity | Inhibits cellular ALK tyrosine phosphorylation and induces growth inhibition/cytotoxicity in ALK-positive cancer cells (ALCL, NSCLC, Neuroblastoma) [3] [4] [1]. |
| In Vivo Efficacy (Mice) | Robust, dose-dependent antitumor activity in ALK-positive xenograft models. Complete/near-complete tumor regressions observed at ≥30 mg/kg twice daily [3] [4]. |
| Key In Vivo Finding | Single oral dose of 30 mg/kg resulted in >90% target inhibition (ALK phosphorylation) for over 12 hours [3] [1]. |
While direct solutions for plasma variability are not provided, the following formulation and dosing regimens have been successfully used in preclinical studies and are a logical starting point for troubleshooting.
Formulation for Animal Dosing Research suppliers suggest several formulations for in vivo administration. Here are two common examples for injection [5]:
Validated Dosing Regimen A specific dosing regimen from a key publication has shown efficacy and sustained target engagement [3]:
The following diagram outlines a systematic approach to establishing a reliable in vivo protocol for this compound, which can help identify and mitigate factors leading to plasma concentration variability.
What is the most critical factor for ensuring consistent plasma levels of this compound in a mouse study? Based on the successful protocols, using a consistent and well-homogenized formulation is paramount. For oral dosing, ensuring a uniform suspension in 0.5% CMC-Na immediately before administration to each animal can significantly reduce variability. For injection formulations, fresh preparation is recommended [5].
How can I confirm that this compound is effectively hitting its target in my in vivo model? The gold standard is a pharmacodynamic (PD) assay. The foundational study measured the inhibition of ALK tyrosine phosphorylation in tumor xenografts. They found that a 30 mg/kg oral dose maintained >90% target inhibition for over 12 hours [3]. You could design a similar experiment where tumors are harvested at various time points post-dosing for western blot analysis of phospho-ALK levels.
Are there any known stability issues with this compound solutions? Supplier recommendations indicate that powder should be stored at -20°C. While solutions in solvents like DMSO may be stored at -80°C for several months, they often advise using freshly prepared solutions for in vivo experiments to ensure stability and avoid potential precipitation, which is a common source of variability [5] [1].
The following table summarizes the dosing schedule and efficacy data from the original preclinical studies of this compound in mouse xenograft models [1].
| Dosing Regimen | Tumor Models (ALK-Positive) | Reported Efficacy | Key Findings & Duration |
|---|---|---|---|
| 30 mg/kg (Single dose) | Various xenografts | Substantial target inhibition (>90% for >12 hours) | Pharmacodynamic assessment [1] |
| 30 mg/kg twice daily (or higher) | ALCL, NSCLC, Neuroblastoma | Complete/near complete tumor regressions | Dose-dependent antitumor activity [1] |
| 55 mg/kg twice daily | Sup-M2 (NSCLC) xenografts | Sustained tumor regression | 4-week treatment; no tumor reemergence for >60 days post-treatment [1] |
| 100 mg/kg twice daily | Primary human ALCL tumor grafts | Sustained tumor regression | 2-week treatment; no tumor reemergence for >60 days post-treatment [1] |
The field of oncology drug development has evolved significantly since this compound was first studied. Current best practices, highlighted by initiatives like the FDA's Project Optimus, emphasize moving beyond the historical Maximum Tolerated Dose (MTD) approach for targeted therapies [2] [3]. The following workflow outlines a modern, model-informed strategy for dosage optimization that you can apply in your research.
When applying the model-informed approaches shown in the workflow, consider the following data types and techniques to build a robust justification for your proposed dosage [2]:
Relevant Data Types:
Key Analytical Techniques:
Q1: The original study used a "30 mg/kg twice daily" regimen with success. Why should I consider a different dosing strategy in my research? The 3+3 dose-escalation design used historically often leads to the selection of the Maximum Tolerated Dose (MTD). For targeted therapies like ALK inhibitors, this can result in unnecessarily high dosages that cause more toxicity without added benefit [2] [3]. Modern oncology drug development, guided by FDA Project Optimus, encourages a shift towards identifying the dosage that offers the best therapeutic window (balance between efficacy and safety), which may be lower than the MTD [3].
Q2: What are common pitfalls in translating preclinical dosing to clinical studies, and how can I avoid them?
Q3: The available data for this compound is from 2012. How reliable is it for current research? While the 2012 data robustly demonstrates the compound's potency and antitumor activity, the methods for dose selection and optimization have advanced considerably. You should use the historical data as a foundational reference for the compound's activity and plausible dosing range. However, for modern drug development, your experimental design should incorporate the contemporary dosage optimization principles discussed here [2] [3].
The search results provide a high-level summary of the original in vivo studies but do not contain the detailed, step-by-step experimental methodologies for efficacy or PK/PD studies [1]. To design your experiments, you will likely need to consult the original paper's supplementary materials or standard operating procedures (SOPs) from your institution for:
The table below summarizes the key quantitative data found in the scientific literature for CEP-28122.
| Assay Type | Cell Line / Context | IC50 / Inhibitory Concentration | Description / Additional Conditions |
|---|---|---|---|
| Enzymatic Assay [1] | Recombinant ALK | 1.9 ± 0.5 nM | TRF (Time-Resolved Fluorescence) assay |
| Cellular Phosphorylation | KARPAS-299 (ALK+ ALCL) | 20 nM [1] | Inhibition of ALK tyrosine phosphorylation after 2 hours in the presence of mouse plasma |
| Cellular Phosphorylation [2] | ALK+ tumor xenografts | >90% inhibition for >12 hours | Single oral dose of 30 mg/kg in mice |
| Cellular Viability / Cytotoxicity [2] | ALK-positive ALCL, NSCLC, and neuroblastoma cells | Induces growth inhibition/cytotoxicity | Concentration-dependent effect; specific IC50 not provided |
| Selectivity Profile [1] | Recombinant Flt4 (VEGFR-3) | 46 ± 10 nM | Demonstrates selectivity versus other kinases |
Here are the methodologies for key experiments cited in the data, which you can use as a reference for your own work.
This protocol is based on the experiments that determined the cellular IC50 of 20 nM in KARPAS-299 cells [1] [3].
This describes the study where a single dose of this compound achieved over 90% target inhibition in mice [2].
The following diagram illustrates the logical workflow for conducting and analyzing a cellular kinase inhibition assay with this compound, based on the protocols above.
Q1: What is the key difference between the enzymatic and cellular IC50 values for this compound, and why does it matter? The enzymatic IC50 (1.9 nM) measures the compound's direct potency in inhibiting the isolated ALK enzyme in a controlled biochemical system. The cellular IC50 (20 nM) is typically higher because it must account for the compound penetrating the cell membrane, binding to proteins (like those in plasma), and overcoming cellular efflux mechanisms. This difference is critical for translating in vitro results to effective in vivo dosing strategies [1].
Q2: My experiment requires inhibiting Flt4 (VEGFR-3). Is this compound a suitable inhibitor? this compound does show inhibitory activity against Flt4, but with significantly lower potency (IC50 = 46 nM) compared to its primary target ALK (IC50 = 1.9 nM). It is approximately 24-fold less selective for Flt4 over ALK. For highly specific Flt4 studies, a more selective inhibitor would be recommended. This compound's effect on Flt4 should be considered a potential off-target effect in your experimental design [1].
Q3: What are the recommended conditions for testing this compound in an in vivo model? Based on published research, a single oral dose of 30 mg/kg in mouse xenograft models achieved sustained and substantial (>90%) inhibition of ALK phosphorylation in tumors for over 12 hours. For antitumor efficacy studies, oral administration at 30 mg/kg twice daily or higher has led to complete or near-complete tumor regressions in ALK-positive models [2].
This compound is a highly potent and selective oral inhibitor of Anaplastic Lymphoma Kinase (ALK), identified as a promising candidate for targeted therapy in ALK-positive cancers [1] [2].
Key Quantitative Data
| Parameter | Details |
|---|---|
| Molecular Weight | 539.1 g/mol [2] |
| CAS Number | 1022958-60-6 [2] [3] |
| In Vitro IC₅₀ (ALK) | 1.9 nM [2] |
| In Vivo Efficacy (Mouse Xenografts) | Complete/near-complete tumor regressions observed at ≥30 mg/kg twice daily [1] |
| Primary Experimental Models | ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), neuroblastoma [1] |
Mechanism of Action this compound acts as a potent ATP-competitive inhibitor, blocking ALK tyrosine phosphorylation and its downstream signaling cascades (e.g., JAK-STAT, PI3K-AKT, RAS-ERK), which are critical for cell proliferation and survival in ALK-driven cancers [4] [1]. The following diagram illustrates the signaling pathway and the compound's mechanism:
While detailed troubleshooting protocols are unavailable, the core methodologies from seminal studies are outlined below.
1. In Vitro Cell Growth Inhibition / Cytotoxicity Assay (MTS Assay) [3]
This protocol is used to determine the compound's effect on cell viability.
2. In Vivo Efficacy Study in Tumor Xenograft Models [1] [3]
This protocol evaluates the antitumor activity of this compound in a live animal model.
A direct search for "this compound lung toxicity" did not yield results. Toxicity mechanisms are often compound-specific and may not be publicly reported for agents that did not advance to clinical trials. The general resistance mechanisms for ALK inhibitors provide a framework for investigating potential toxicities or treatment failures.
Common ALK Inhibitor Resistance Mechanisms [4]
Clinically Available ALK Inhibitors The following table lists ALK inhibitors that have been developed, which can serve as reference compounds or alternatives in research. This list is for informational purposes and is not a recommendation.
| Inhibitor Generation | Example Drugs | Key Notes (from search results) |
|---|---|---|
| First Generation | Crizotinib | First ALK inhibitor; limited CNS penetration; resistance develops [4] [5]. |
| Second Generation | Ceritinib, Alectinib, Brigatinib | More potent than Crizotinib; active against some resistant mutations; improved CNS efficacy [4] [5]. |
| Third Generation | Lorlatinib | Can overcome most acquired ALK resistance mutations [5]. |
| Other/Research Phase | ASP3026, X-396 (Ensartinib), TSR-011, Entrectinib | Agents investigated in early clinical development [5]. |
Given the identified gaps, here is a proposed workflow to guide your investigation:
To proceed, I suggest you:
The table below summarizes the core characteristics of CEP-28122 and Crizotinib based on the available data.
| Feature | This compound | Crizotinib |
|---|---|---|
| Stage of Development | Preclinical (as of 2012) [1] | Approved for clinical use (since 2011) [2] [3] |
| Primary Target(s) | ALK (Anaplastic Lymphoma Kinase) [1] [4] | ALK, ROS1, MET [2] [3] |
| Potency (In Vitro) | Highly potent; induced "complete/near complete tumor regressions" in xenograft models [1]. | Clinically effective; ORR of ~60-74% in ALK+ NSCLC patients [2] [3]. |
| Selectivity | Described as "highly potent and selective" for ALK [1]. | Multitargeted inhibitor (ALK, ROS1, MET) [2] [3]. |
| Key Resistance Mutations | Information not available in search results (Preclinical stage). | L1196M, C1156Y, G1202R, and others [2] [5]. |
| Clinical Efficacy | Not evaluated in clinical trials (Preclinical compound) [1]. | ORR: ~60% as second-line, ~74% as first-line in ALK+ NSCLC; median PFS: 7.7-10.9 months [2]. |
| CNS Activity | Information not available in search results. | Limited CNS penetration; CNS is a common site of relapse [2]. |
| Hepatotoxicity | Information not available in search results. | Can cause hepatotoxicity; associated with elevated serum transaminases [6]. |
The identification and characterization of this compound were detailed in a 2012 preclinical study [1].
Crizotinib's profile is well-established through clinical trials and mechanistic studies.
The following diagrams illustrate the primary mechanism of action for ALK inhibitors and a generalized workflow for evaluating their antitumor efficacy in preclinical models.
Mechanism of Action and Resistance of ALK Inhibitors
This diagram shows how ALK fusion proteins drive cancer growth and how inhibitors like Crizotinib and this compound block this signaling. It also outlines common resistance mechanisms, such as secondary ALK mutations or activation of alternative pathways, that can restore signaling despite treatment [7] [2] [5].
Preclinical Efficacy Evaluation Workflow
This flowchart outlines a standard preclinical protocol for evaluating an ALK inhibitor like this compound. It begins with in vitro tests on cancer cell lines to assess cell killing and target inhibition, then progresses to in vivo mouse studies where the compound is administered orally and its ability to shrink tumors and block ALK signaling is directly measured [1].
The table below summarizes the available quantitative data on the kinase inhibition profile of this compound:
| Kinase Target | Inhibition IC₅₀ (nM) | Experimental Context | Assay Type |
|---|---|---|---|
| ALK (Primary Target) | 1.9 ± 0.5 nM [1] | Enzyme-based TRF assay [1] | In vitro functional assay |
| Flt4 (VEGFR3) | 46 ± 10 nM [1] | Enzyme-based TRF assay [1] | In vitro functional assay |
| Cellular ALK | 20 nM [1] | Inhibition of tyrosine phosphorylation in KARPAS-299 cells [1] | Cell-based assay |
The data indicates that this compound is a highly potent and selective ALK inhibitor. Its activity against Flt4 is about 24 times weaker than against ALK, suggesting a good selectivity window [1]. The compound demonstrated robust antitumor activity and complete tumor regressions in ALK-positive xenograft models at well-tolerated doses [2] [3] [1].
The search results did not provide a full kinase panel profile for this compound, but they detail the methodologies used for generating such data. The "gold-standard" for comprehensive functional kinase profiling is the radiometric activity assay, which directly measures a kinase's ability to phosphorylate a substrate [4] [5]. These assays can profile inhibitors against hundreds of kinases [5].
A key consideration for assay relevance is the ATP concentration, as it can significantly affect inhibitor activity. Some advanced profiling services, like the HotSpot Kinase Screen, conduct assays at physiologically relevant ATP concentrations (1mM) to better mimic cellular conditions and provide a more accurate picture of a compound's specificity [4].
The following diagram illustrates the general workflow for generating a kinase inhibitor selectivity profile using these methods:
The table below summarizes key data for CEP-28122 and other ALK inhibitors. Please note the different stages of development for each compound.
| ALK Inhibitor | Stage of Development | Reported Efficacy in Preclinical/Clinical Models | Key Experimental Models |
|---|
| This compound | Preclinical (identified in 2012) | In vitro/vivo: Potent inhibition of cellular ALK phosphorylation; induced cytotoxicity in ALK+ ALCL, NSCLC, and neuroblastoma cells. [1] | - SUDHL-1, Karpas 299, SUP-M2 (ALK+ ALCL lines)
A direct comparison of efficacy is not possible due to the different development stages of the drugs. The following sections detail the experimental approaches used to generate the data for this compound and explore a novel resistance mechanism relevant to ALK inhibitors.
The foundational data for this compound comes from a 2012 preclinical study. The methodology below outlines the key experiments conducted. [1]
Recent research has uncovered a metabolic vulnerability in ALK-positive cancers that could explain resistance mechanisms and inform future combination therapies. The diagram below illustrates this pathway and a key experimental workflow.
As shown in the diagram, the oncogenic NPM1::ALK protein activates the transcription factor STAT3, which in turn drives the expression of the NAMPT gene. [6] NAMPT is the rate-limiting enzyme in a pathway that produces NAD+, a critical metabolic cofactor. The research demonstrates that ALK-positive cancer cells become "addicted" to this pathway, as NAD+ is required to maintain ALK's own kinase activity and support cell survival. [6]
Key Experimental Evidence:
This suggests that targeting NAMPT could be a promising strategy to overcome resistance to direct ALK kinase inhibitors like this compound.
For researchers and drug development professionals, the key takeaways are:
The following table consolidates the experimental data available for this compound from the identified sources.
| Aspect | Findings from Experimental Models |
|---|---|
| General Compound Class | Highly specific, potent ALK tyrosine kinase inhibitor (TKI) [1] [2]. |
| Reported Activity in ALCL | • Induced cell cycle arrest in ALK-positive ALCL cell lines when combined with suboptimal doses of the bromodomain inhibitor OTX015 [3]. • Used to validate gene expression changes in NPM1::ALK-driven ALCL models (6-hour treatment) [1]. | | Reported Activity in NSCLC | • Combined ALK/RTK inhibition with this compound suppressed cell growth and viability in ALK+ NSCLC cell lines (H2228) [4]. • Single-agent ALK inhibition was sufficient to induce high apoptosis in the ALK+ NSCLC cell line H3122 [4]. | | Inferred Mechanism of Action | Inhibits phosphorylation of canonical ALK downstream targets (e.g., STAT3, Erk1/2, Akt), leading to growth impairment and apoptosis in ALK-driven cells [4]. |
The data on this compound comes from rigorous but distinct experimental setups. Here are the key methodologies referenced in the publications:
The diagram below illustrates the core ALK signaling pathway and the postulated mechanism of action for this compound, based on the context of the studies.
The evidence, while not directly comparative, suggests that this compound is a potent and useful tool compound for probing ALK biology.
This compound is a small molecule ALK inhibitor that reached the preclinical research stage but its development appears to have been discontinued [1] [2]. Consequently, no human toxicity data from clinical trials is available.
Table 1: Preclinical and Early Development Profile of this compound
| Aspect | Details |
|---|---|
| Drug Type | Small molecule drug [2] |
| Primary Target | ALK (Anaplastic lymphoma kinase) [2] |
| Highest Phase of Development | Preclinical / Pending Discovery [2] |
| First Approval Date | None [2] |
| Reported Experimental Use | In vitro combination studies in anaplastic large cell lymphoma (ALCL) [3] |
One preclinical study investigated this compound in combination with a bromodomain inhibitor (OTX015) in ALK-positive ALCL cell lines. The combination with suboptimal doses of this compound caused cell cycle arrest, suggesting a synergistic anti-proliferative effect without providing specific toxicity metrics [3].
For context, here are the toxicity profiles of ALK inhibitors that have been approved for clinical use. This information illustrates the common adverse effects observed with this drug class.
Table 2: Common Adverse Events of Clinically Approved ALK Inhibitors
| ALK Inhibitor (Generation) | Most Common Treatment-Related Adverse Events (Grade 3 or Higher) [4] |
|---|---|
| Crizotinib (1st) | Elevated liver enzymes (14%), vision disorders (1%), diarrhea (2%), edema (1%) [4] |
| Ceritinib (2nd) | Elevated ALT (31%), elevated AST (17%), diarrhea (5%), fatigue (4%) [4] |
| Alectinib (2nd) | Elevated creatine phosphokinase (5%), anemia (5.9%), increased creatinine (3.3%) [4] |
| Brigatinib (2nd) | Elevated creatine phosphokinase (24%), increased lipase (15%), hypertension (14%) [4] |
| Lorlatinib (3rd) | Weight gain (17%), hypercholesterolemia (15%), hypertriglyceridemia (13%), hypertension (10%) [4] |
For a research compound like this compound, a standard preclinical toxicity assessment would typically involve the following stages, though the specific data for this compound is not available in the public domain.
The absence of a clinical toxicity profile for this compound is a direct result of its discontinued development. This is a common outcome for many investigational compounds that do not demonstrate a sufficient therapeutic window in preclinical studies.
For your comparison guide, the key points to emphasize are:
The table below summarizes the key experimental data for CEP-28122, illustrating its potency and antitumor efficacy.
| Parameter | Experimental Data |
|---|---|
| Enzymatic Potency (ALK IC₅₀) | 1.9 nM [1] |
| Cellular Potency (ALK pY Inhibition IC₅₀) | 25 nM (in Karpas 299 cells) [1] |
| Cellular Anti-proliferation (IC₅₀) | 16-32 nM (across ALK+ ALCL, NSCLC, neuroblastoma lines) [1] |
| In Vivo Target Inhibition | >90% ALK pY inhibition for >12 hours post-single 30 mg/kg oral dose [1] |
| In Vivo Antitumor Efficacy | Dose-dependent tumor growth inhibition; complete/near-complete regressions at ≥30 mg/kg BID in xenograft models [1] |
| In Vivo Efficacy in PDT Model | Significant clinical response in TRAF1-ALK Patient Derived Tumorgraft (PDT) model at 100 mg/kg BID [2] |
The robust data for this compound was generated using the following standardized experimental methodologies.
The following diagram illustrates the oncogenic signaling pathway driven by NPM-ALK and the mechanism of action for this compound.
While this compound demonstrated excellent preclinical efficacy, its clinical development was halted. One source notes that development was "terminated due to the unexpected occurrence of severe lung toxicity in this compound-treated monkeys" during IND-enabling studies [4]. This is a critical consideration for researchers, highlighting that promising in vitro and in vivo data do not always translate to a viable clinical candidate due to safety concerns.
| Cancer Type | Cell Lines/Models Tested | Key Experimental Findings |
|---|
| Anaplastic Large-Cell Lymphoma (ALCL) | Karpas-299, Sup-M2 [1] [2]; Primary human ALCL tumor grafts [1] | • Induced concentration-dependent growth inhibition/cytotoxicity [1]. • Complete/near complete tumor regressions in xenograft mice at ≥30 mg/kg twice daily [1]. • Sustained tumor regression with no reemergence for >60 days after treatment cessation (55 or 100 mg/kg twice daily) [1]. | | Non-Small Cell Lung Cancer (NSCLC) | NCI-H2228, H3122 (EML4-ALK-positive) [1] [2] | • Induced concentration-dependent growth inhibition/cytotoxicity [1]. • Dose-dependent antitumor activity observed in tumor xenografts [1]. | | Neuroblastoma | NB-1, NB-1691 [1] [2] | • Induced concentration-dependent growth inhibition/cytotoxicity [1]. • Dose-dependent antitumor activity observed in tumor xenografts [1]. | | General Pharmacology | ALK-positive vs. ALK-negative tumor xenografts [1] | • >90% ALK tyrosine phosphorylation inhibition for >12 hours after single 30 mg/kg oral dose [1]. • Marginal antitumor activity in ALK-negative tumors [1]. • Well tolerated in mice and rats [1]. |
For reference, the key methodologies used to generate the data are outlined below.
Cell Growth Inhibition/Cytotoxicity Assay (MTS Assay) [2]:
In Vivo Efficacy Studies in Tumor Xenografts [1] [2]:
This compound is a highly potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) [1]. ALK is a receptor tyrosine kinase that is constitutively activated in several cancers due to chromosomal translocations, point mutations, and gene amplification, driving tumor growth and survival [1] [3]. This compound exerts its effects by inhibiting recombinant ALK activity and cellular ALK tyrosine phosphorylation [1].
The following diagram illustrates the ALK signaling pathway and the mechanism of this compound.
To summarize its profile for researchers: